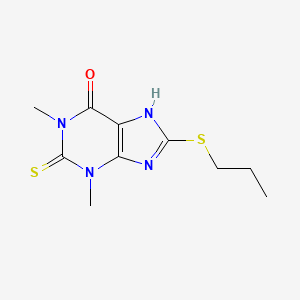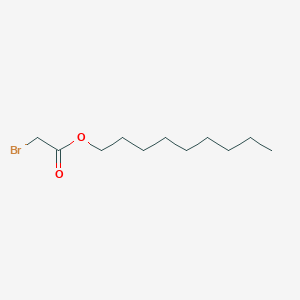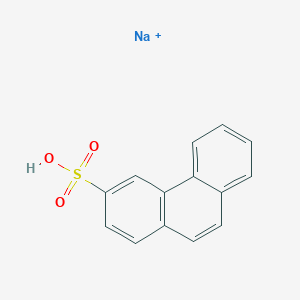![molecular formula C13H17NO3 B14738327 Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate CAS No. 6315-45-3](/img/structure/B14738327.png)
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 3,4-dimethylphenyl group, and an amino group attached to a 3-oxopropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to boiling, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-oxopentanoate: Similar structure but with an additional carbon in the backbone.
Ethyl 3-amino-4-(3,4-dimethylphenyl)-3-oxobutanoate: Similar structure but with a different position of the amino group.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
6315-45-3 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl 3-(3,4-dimethylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,15) |
Clave InChI |
SRLMKPARLJBBBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NC1=CC(=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


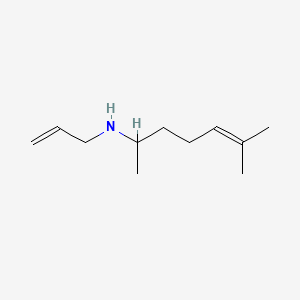



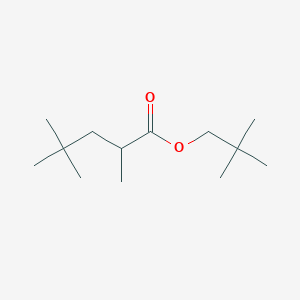
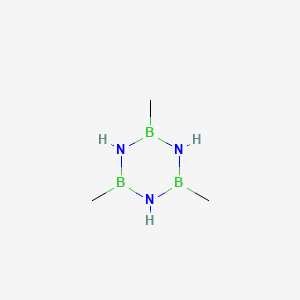
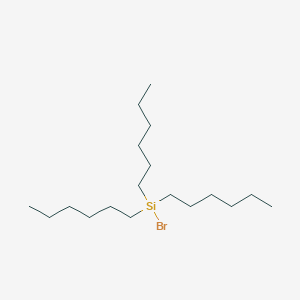
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)

